molecular formula C19H11Cl2FN2O4 B11088642 2-chloro-N-[5-chloro-2-(2-fluorophenoxy)phenyl]-5-nitrobenzamide

2-chloro-N-[5-chloro-2-(2-fluorophenoxy)phenyl]-5-nitrobenzamide

Cat. No.: B11088642
M. Wt: 421.2 g/mol
InChI Key: SJHJZUJBMGMFJZ-UHFFFAOYSA-N
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Description

2-chloro-N-[5-chloro-2-(2-fluorophenoxy)phenyl]-5-nitrobenzamide is a synthetic organic compound with a complex structure It is characterized by the presence of chloro, fluorophenoxy, and nitro functional groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[5-chloro-2-(2-fluorophenoxy)phenyl]-5-nitrobenzamide typically involves multiple steps, including halogenation, nitration, and amide formation. One common synthetic route involves the following steps:

    Halogenation: Introduction of chlorine atoms to the benzene ring.

    Nitration: Introduction of a nitro group to the benzene ring.

    Amide Formation: Formation of the benzamide core by reacting an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar steps as described above but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions is crucial to ensure the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[5-chloro-2-(2-fluorophenoxy)phenyl]-5-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

2-chloro-N-[5-chloro-2-(2-fluorophenoxy)phenyl]-5-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-chloro-N-[5-chloro-2-(2-fluorophenoxy)phenyl]-5-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-phenylacetamide: Similar structure but lacks the nitro and fluorophenoxy groups.

    2-chloro-N-(5-chloro-2-methoxyphenyl)-5-nitrobenzamide: Similar structure but has a methoxy group instead of a fluorophenoxy group.

Uniqueness

2-chloro-N-[5-chloro-2-(2-fluorophenoxy)phenyl]-5-nitrobenzamide is unique due to the presence of both chloro and fluorophenoxy groups, which may confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C19H11Cl2FN2O4

Molecular Weight

421.2 g/mol

IUPAC Name

2-chloro-N-[5-chloro-2-(2-fluorophenoxy)phenyl]-5-nitrobenzamide

InChI

InChI=1S/C19H11Cl2FN2O4/c20-11-5-8-18(28-17-4-2-1-3-15(17)22)16(9-11)23-19(25)13-10-12(24(26)27)6-7-14(13)21/h1-10H,(H,23,25)

InChI Key

SJHJZUJBMGMFJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)Cl)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)F

Origin of Product

United States

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